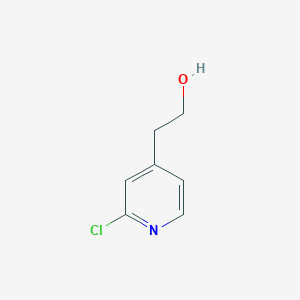

2-(2-Chloropyridin-4-YL)ethanol

Description

Significance of Pyridine (B92270) Scaffolds in Drug Discovery and Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in modern medicinal chemistry. nih.govnih.gov Its unique physicochemical properties make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and basicity, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comnih.gov This is a crucial factor in drug design, as poor water solubility can hinder the absorption and distribution of a potential therapeutic agent. nih.gov

The versatility of the pyridine scaffold is evident in the vast number of approved drugs that incorporate this motif. nih.govrsc.orgrsc.org These drugs span a wide range of therapeutic areas, including:

Anticancer agents: such as Abiraterone for prostate cancer and Crizotinib for certain types of lung cancer. nih.govnih.gov

Antiviral medications: like Delavirdine, used in the treatment of HIV/AIDS. nih.gov

Anti-inflammatory drugs: for example, Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) for arthritis. nih.gov

Central nervous system (CNS) agents: including Tacrine for Alzheimer's disease and Roflumilast for chronic obstructive pulmonary disease (COPD). nih.gov

Antihypertensive drugs: such as Nilvadipine and Amlodipine, which are calcium channel blockers. nih.gov

The pyridine ring's utility extends beyond simply improving solubility. It can also positively influence a drug's metabolic stability, permeability, and binding affinity to its target protein. nih.govrsc.org The ability to easily functionalize the pyridine ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of a molecule, optimizing its efficacy and selectivity. nih.gov

Overview of Chloropyridine Isomers and their Role as Synthetic Intermediates

Chloropyridines are a class of halopyridine derivatives where one or more hydrogen atoms on the pyridine ring are substituted by chlorine atoms. chempanda.com There are three main isomers of monochloropyridine: 2-chloropyridine (B119429), 3-chloropyridine, and 4-chloropyridine (B1293800). chempanda.com These isomers serve as highly versatile and important intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. chempanda.comnih.govweimiaobio.com

The position of the chlorine atom on the pyridine ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 4-positions electron-deficient. nih.gov This makes 2-chloropyridine and 4-chloropyridine particularly susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. wikipedia.orgabertay.ac.uk This reactivity is a key feature that chemists exploit to build more complex molecules. For instance, 2-chloropyridine is a starting material for the synthesis of the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. nih.govwikipedia.org

The synthesis of chloropyridines can be achieved through various methods. Direct chlorination of pyridine with chlorine gas can produce a mixture of chlorinated pyridines. wikipedia.org A common and often more selective method involves the chlorination of pyridine-N-oxides. wikipedia.orggoogle.com For example, 2-chloropyridine can be prepared by treating 2-hydroxypyridine (B17775) with a chlorinating agent like phosphoryl chloride. chempanda.comwikipedia.org

The reactivity of chloropyridines makes them indispensable building blocks. They can undergo a variety of chemical transformations, including:

Nucleophilic aromatic substitution: As mentioned, this is a primary reaction pathway, especially for the 2- and 4-isomers. wikipedia.org

Cross-coupling reactions: Chloropyridines can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds.

Formation of Grignard reagents: Although less common than with other aryl halides, the formation of Grignard reagents from chloropyridines is possible and provides a route to further functionalization.

Contextualization of 2-(2-Chloropyridin-4-YL)ethanol within Halogenated Pyridine Chemistry

This compound is a specific halogenated pyridine derivative that combines the features of a chloropyridine with an ethanol (B145695) substituent. The presence of the 2-chloro group activates the pyridine ring for nucleophilic substitution at that position. The 4-ethanol group provides a hydroxyl functional group that can be further modified through reactions such as oxidation, esterification, or etherification.

This bifunctional nature makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chloropyridine core provides a robust scaffold that can be elaborated upon, while the ethanol side chain offers a point for diversification and the introduction of other functional groups. The strategic placement of the chloro and ethanol groups allows for a stepwise and controlled approach to building molecular complexity.

The synthesis of this compound itself can be envisioned through several synthetic routes, likely involving the modification of a pre-existing pyridine derivative. For example, it could potentially be synthesized from 2-chloro-4-methylpyridine (B103993) through a reaction that introduces the hydroxymethyl group, or from a pyridine-4-ethanol derivative through a chlorination reaction.

Precursor Synthesis and Derivatization Strategies

The cornerstone of synthesizing this compound lies in the effective creation of appropriately substituted 2-chloropyridine precursors. This involves the initial formation of the pyridine core, followed by regioselective chlorination and functionalization at the desired positions.

Synthesis of 2-Chloropyridine-4-substituted Precursors

The assembly of the core 2-chloropyridine-4-substituted scaffold requires a systematic approach, beginning with the construction of the pyridine ring itself.

The de novo construction of the pyridine ring is a fundamental aspect of synthesizing pyridine-containing compounds. Various methods have been developed, broadly categorized into condensation reactions and cycloadditions. baranlab.org

One of the most established methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modifications to this method allow for the synthesis of asymmetrical pyridines by performing condensation steps sequentially. baranlab.org

Another major approach involves cycloaddition reactions . Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes have emerged as a powerful tool for constructing pyridine rings with controlled substitution patterns. Inverse demand Diels-Alder reactions using 1,2,4-triazines or other electron-poor dienes with electron-rich dienophiles also provide a route to substituted pyridines. baranlab.org

More recent strategies include skeletal editing, where a nitrogen atom is "inserted" into arylcycloalkenes using a cobalt catalyst to form the corresponding N-heterocycle. organic-chemistry.org

| Pyridine Synthesis Method | Reactants | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, 2x 1,3-dicarbonyl, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. Adaptable for asymmetric pyridines. | baranlab.orgacsgcipr.org |

| [2+2+2] Cycloaddition | Nitrile, 2x Alkyne | Transition-metal catalyzed; good control over substitution. | |

| Skeletal Editing | Arylcycloalkene, Nitrogen Source (e.g., TMS-azide) | Cobalt-catalyzed insertion of nitrogen into a pre-existing carbocycle. | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | A two-step process involving condensation followed by cyclization. | organic-chemistry.org |

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are challenging and often require harsh conditions. nih.govchemrxiv.org However, several strategies have been developed for the selective introduction of a chlorine atom at the 2-position.

Direct vapor-phase chlorination of pyridine at high temperatures (>300°C) can produce 2-chloropyridine, often as part of a mixture with other chlorinated pyridines like 2,6-dichloropyridine. nih.gov Industrial processes have been refined to improve selectivity by using a two-stage reaction at controlled temperatures. google.com

A common laboratory-scale approach involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic attack and can also be converted to 2-chloropyridines using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comnih.gov Another method involves the reaction of 2-hydroxypyridine (or its tautomer, 2-pyridone) with agents like phosgene or phosphorus pentachloride. nih.gov

| Chlorination Method | Starting Material | Reagent(s) | Conditions | Reference |

| Direct Gas-Phase Chlorination | Pyridine | Cl₂, Inert Gas | High Temperature (e.g., 350-500°C) | nih.govgoogle.com |

| From Pyridine-N-Oxide | Pyridine-N-Oxide | POCl₃, PCl₅, or SOCl₂ | Heating | chemicalbook.comnih.gov |

| From 2-Hydroxypyridine | 2-Hydroxypyridine | Phosgene, PCl₅ | Varies | nih.gov |

| Cyclisation of Butadiene Derivatives | 1,3-Butadiene Derivative | Hydrogen Chloride | Heating in Solvent | google.com |

With the 2-chloropyridine core established, the next crucial step is the introduction of a carbonyl-containing group at the 4-position, which will serve as the precursor to the ethanol side chain. The inherent electronic properties of the pyridine ring make the C2 and C4 positions susceptible to nucleophilic attack, but selective functionalization can still be challenging. nih.govresearchgate.net

One strategy involves the deprotonation of the C4-position using a strong base, followed by reaction with an appropriate electrophile. The use of organosodium bases, for example, has been shown to favor deprotonation at the C4 position. The resulting 4-sodiopyridine can then be reacted with an acyl chloride or a similar carbonyl-containing electrophile. nih.gov Subsequent transmetalation to a zinc species allows for Negishi cross-coupling reactions with aromatic or heteroaromatic halides. nih.gov

Another approach utilizes the activation of the pyridine ring by forming an N-oxide. 4-Nitration of a 2-chloropyridine-N-oxide, followed by nucleophilic substitution of the nitro group, can introduce various functionalities. chemicalbook.com More modern methods involve N-heterocyclic carbene (NHC) catalysis, which can facilitate the enantioselective and C4-selective functionalization of pyridinium (B92312) salts with enals to form β-pyridyl carbonyl compounds. nih.gov

| Functionalization Strategy | Key Intermediate/Reagent | Carbonyl Source Example | Mechanism/Type | Reference |

| Directed Metalation | n-Butylsodium | Acyl Chloride (e.g., Acetyl Chloride) | Deprotonation followed by electrophilic quench. | nih.gov |

| Negishi Cross-Coupling | 4-Pyridylzinc Chloride | Acyl Halide | Palladium-catalyzed cross-coupling. | nih.gov |

| NHC Catalysis | Pyridinium Salt, Enals | Enals | Asymmetric radical addition to C4 position. | nih.gov |

| N-Oxide Chemistry | 2-Chloropyridine-N-oxide | Not directly for carbonyl, but allows C4 activation | Electrophilic nitration followed by substitution. | chemicalbook.com |

Reduction Chemistry for Ethanol Group Formation

The final stage in the synthesis of the target molecule involves the reduction of the carbonyl group (ketone or ester) at the 4-position to the corresponding alcohol, forming the ethanol side chain.

The reduction of a ketone (e.g., 1-(2-chloropyridin-4-yl)ethan-1-one) or an ester (e.g., methyl 2-(2-chloropyridin-4-yl)acetate) to this compound requires a reducing agent that is selective for the carbonyl group and does not affect the chloropyridine ring.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and mild reducing agent capable of selectively reducing ketones and aldehydes to alcohols in the presence of less reactive functional groups like esters or halides. libretexts.orgnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. nih.gov

For the reduction of esters, a more powerful reducing agent is generally required. Lithium aluminum hydride (LiAlH₄) is effective but less chemoselective. However, careful control of reaction conditions can achieve the desired transformation. Alternatively, mixed systems like sodium borohydride in the presence of a Lewis acid such as aluminum chloride can be used to reduce esters of pyridine carboxylic acids. researchgate.net Catalytic systems involving cobalt(II) chloride or titanium tetrachloride with NaBH₄ or ammonia-borane, respectively, have also been developed for the chemoselective reduction of esters to alcohols under mild conditions. organic-chemistry.org

| Reducing System | Target Carbonyl | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Ketone, Aldehyde | Mild, highly chemoselective for ketones/aldehydes over esters and aryl halides. | libretexts.orgnih.gov |

| NaBH₄ / AlCl₃ | Ester | Reduces pyridine esters; AlCl₃ acts as an activator. | researchgate.net |

| Ammonia Borane (B79455) / TiCl₄ | Ester | Catalytic system that tolerates various functional groups. | organic-chemistry.org |

| CoCl₂ / NaBH₄ | Ester | Catalytic system for chemoselective ester reduction. | organic-chemistry.org |

| SmI₂/Amine/H₂O | Ester, Amide | Reduces esters via single electron transfer under mild conditions. | acs.org |

Synthetic Routes to this compound and Its Analogs: A Review

The synthesis of this compound, a key building block in the development of various fine chemicals, has garnered significant attention. This article delves into the diverse synthetic methodologies for this compound and its structural analogs, with a particular focus on catalytic hydrogenation, stereoselective approaches, and the burgeoning field of green chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPLLPCQEXIZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693601 | |

| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206247-86-0 | |

| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 2 Chloropyridin 4 Yl Ethanol

Reactions Involving the Chlorine Atom at the 2-Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement through various catalytic and non-catalytic pathways. Its reactivity is enhanced by the adjacent nitrogen atom, which facilitates nucleophilic attack on the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloropyridines. youtube.commasterorganicchemistry.com In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, resulting in the substituted product. youtube.com The rate of this reaction is influenced by the electron-withdrawing properties of the pyridine ring and any other substituents present. researchgate.net

The chlorine atom of 2-chloropyridine (B119429) derivatives can be readily displaced by nitrogen and sulfur nucleophiles.

Amination: Amination reactions involve the treatment of 2-chloropyridines with various amines. These reactions can often be performed under thermal or microwave conditions, with the latter frequently offering improved reaction times and yields. researchgate.net The process provides a direct route to 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry. Both uncatalyzed and catalyzed amination protocols are known in the literature. researchgate.net

Thiolation: Similarly, thiolation can be achieved by reacting the 2-chloro-4-substituted pyridine core with a sulfur nucleophile, such as a thiol or sodium hydrosulfide. This results in the formation of a pyridine-2-thiol (B7724439) derivative. The corresponding product for a related compound, 2-chloropyridine-4-thiol, exists as its more stable tautomeric form, 2-chloro-1H-pyridine-4-thione. nih.gov These reactions are fundamental for introducing sulfur-containing moieties onto the pyridine ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-(2-Chloropyridin-4-yl)ethanol | Ammonia (B1221849)/Amine (R-NH₂) | Heat or Microwave | 2-(2-Aminopyridin-4-yl)ethanol derivative |

| This compound | Thiol (R-SH) / NaSH | Base, Solvent | 2-(2-Thiolpyridin-4-yl)ethanol derivative |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chlorine atom on this compound serves as an effective handle for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form biaryl structures. researchgate.net For dichlorinated pyridines, the selectivity of the coupling can sometimes be controlled by the choice of ligand or by using ligand-free conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgwikipedia.org This method is instrumental for synthesizing arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to create a substituted alkene. organic-chemistry.orgwikipedia.org The reaction requires a base and typically proceeds with high stereoselectivity to form the trans isomer. organic-chemistry.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction utilizing a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. researchgate.netlibretexts.org |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Forms C(sp²)-C(sp) bonds; mild reaction conditions. libretexts.orgwikipedia.org |

| Heck | Alkene | Pd Catalyst, Base | Forms C(sp²)-C(sp²) bonds (alkenylation); high trans selectivity. organic-chemistry.orgwikipedia.org |

Palladium-Catalyzed Functionalizations

Beyond the classic named cross-coupling reactions, the term "palladium-catalyzed functionalizations" encompasses a broader array of transformations. These reactions leverage the Pd(0)/Pd(II) catalytic cycle to introduce diverse functionalities onto the pyridine ring. nih.govnih.gov The process generally begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The resulting arylpalladium(II) intermediate can then engage with various coupling partners. These functionalizations are central to modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. umn.edu For instance, palladium-catalyzed reactions can be used for C-H activation and functionalization at other positions of a molecule, though for 2-chloropyridines, the reaction at the C-Cl bond is most common. nih.gov

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the side chain of this compound offers another site for chemical modification, most notably through oxidation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic chemistry that can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. libretexts.orgkhanacademy.org

The oxidation proceeds in two stages: the primary alcohol is first oxidized to an aldehyde, which can then undergo further oxidation to a carboxylic acid. chemguide.co.uklibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents or specific reaction setups are necessary. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this partial oxidation. wikipedia.org Another strategy involves using a stronger oxidant but immediately removing the more volatile aldehyde from the reaction mixture by distillation as it forms, preventing its over-oxidation. libretexts.orgchemguide.co.uk

Oxidation to Carboxylic Acids: For the complete oxidation to a carboxylic acid, stronger oxidizing agents are used, often in excess and under conditions that ensure the intermediate aldehyde remains in the reaction mixture. chemguide.co.uklibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid). wikipedia.org The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidant. chemguide.co.uklibretexts.org

Table 3: Oxidation of the Primary Alcohol Functionality

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-(2-Chloropyridin-4-yl)acetaldehyde | Dess-Martin periodinane, PCC | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature |

| 2-(2-Chloropyridin-4-yl)acetic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Heat under reflux, excess oxidant |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, common transformations for alcohols.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, to form an ester. The reaction with an acyl chloride is particularly efficient and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion and a proton to yield the ester. chemguide.co.uk The use of a base, such as pyridine, is common to neutralize the HCl byproduct. echemi.comorgosolver.comstackexchange.com

Alternatively, Fischer esterification can be employed, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. google.com

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comkhanacademy.orgchemistrytalk.org This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. byjus.comchemistrytalk.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetyl chloride | 2-(2-Chloropyridin-4-yl)ethyl acetate |

| Esterification | Benzoyl chloride | 2-(2-Chloropyridin-4-yl)ethyl benzoate |

| Etherification | Sodium hydride, Methyl iodide | 2-(2-Chloro-4-pyridyl)ethyl methyl ether |

| Etherification | Potassium tert-butoxide, Ethyl bromide | 2-(2-Chloro-4-pyridyl)ethyl ethyl ether |

Halogenation of the Alcohol

The hydroxyl group of this compound can be substituted by a halogen atom to form the corresponding haloalkane derivative. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.org

The reaction with thionyl chloride converts the alcohol into an alkyl chloride. nih.gov The mechanism involves the initial formation of a chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. tandfonline.commasterorganicchemistry.com In the absence of a base, the reaction can proceed via an SNi (internal nucleophilic substitution) mechanism with retention of configuration. However, when a base like pyridine is used, the mechanism shifts to a standard SN2 reaction, resulting in an inversion of stereochemistry. libretexts.orgtandfonline.commasterorganicchemistry.com The byproducts of the reaction with thionyl chloride, sulfur dioxide and hydrogen chloride, are gases, which simplifies product purification. doubtnut.com A patent describes the use of thionyl chloride for the chlorination of a similar compound, 2-hydroxy-4-(trifluoromethyl)pyridine, in the presence of a catalytic amount of DMF. google.com

For the synthesis of the corresponding alkyl bromide, phosphorus tribromide is a suitable reagent. researchgate.net The reaction generally proceeds through an SN2 mechanism, where the alcohol's oxygen attacks the phosphorus atom, and a bromide ion is subsequently displaced. This is followed by the bromide ion acting as a nucleophile to attack the carbon atom, displacing the activated hydroxyl group. libretexts.orgresearchgate.net

Table 2: Halogenation of this compound

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) | 4-(2-Chloroethyl)-2-chloropyridine |

| Phosphorus tribromide (PBr₃) | 4-(2-Bromoethyl)-2-chloropyridine |

| Phosphorus pentachloride (PCl₅) | 4-(2-Chloroethyl)-2-chloropyridine |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a ligand in various reactions.

Quaternization Reactions

The pyridine nitrogen can undergo quaternization by reacting with alkyl halides to form pyridinium salts. google.comresearchgate.net This is a type of N-alkylation reaction. The nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and a positively charged pyridinium ion. acs.orgnih.gov The reaction rate and yield can be influenced by the nature of the alkyl halide and the reaction conditions, such as the solvent and temperature. google.com For instance, a patented process describes the synthesis of N-alkyl pyridinium salts by reacting pyridine with an alkyl halide in a solvent system under normal pressure. google.com

Table 3: Quaternization of this compound

| Alkylating Agent | Product |

|---|---|

| Methyl iodide | 1-Methyl-2-chloro-4-(2-hydroxyethyl)pyridinium iodide |

| Ethyl bromide | 1-Ethyl-2-chloro-4-(2-hydroxyethyl)pyridinium bromide |

| Benzyl chloride | 1-Benzyl-2-chloro-4-(2-hydroxyethyl)pyridinium chloride |

Coordination Chemistry with Metal Ions

The pyridine nitrogen atom of this compound can donate its lone pair of electrons to a metal ion to form a coordination complex. researchgate.net Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. google.comnih.gov

The coordination properties can be influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen, which may affect the stability of the resulting metal complexes. The hydroxyl group on the ethanol (B145695) side chain could also potentially coordinate with the metal ion, especially after deprotonation, allowing the molecule to act as a bidentate ligand. nih.gov

Studies on similar systems, such as copper(II) halide complexes with 2-chloropyridine derivatives, have shown the formation of various structures, including mononuclear and polymeric species. tandfonline.com The crystal packing of these complexes is often stabilized by various intermolecular interactions. researchgate.net For example, copper(II) complexes with 2-(hydroxyethyl)pyridine have been synthesized and characterized, demonstrating the ability of the hydroxyl group to participate in coordination. nih.gov Similarly, palladium(II) complexes with substituted pyridines have been studied, showing that electronic modifications of the pyridine ring influence the properties of the coordination compounds. acs.org

Table 4: Potential Coordination Complexes with this compound

| Metal Ion | Potential Ligand Behavior | Example Complex Formula |

|---|---|---|

| Copper(II) | Monodentate (N-coordination) | [Cu(C₇H₈ClNO)₂Cl₂] |

| Palladium(II) | Monodentate (N-coordination) | [Pd(C₇H₈ClNO)₂Cl₂] |

| Cobalt(II) | Monodentate (N-coordination) | [Co(C₇H₈ClNO)₂Cl₂] |

| Copper(II) | Bidentate (N,O-coordination) | [Cu(C₇H₇ClNO)₂] (deprotonated alcohol) |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Design and Synthesis of Pharmacologically Active Derivatives

The design of novel therapeutic agents often relies on the modification of known chemical scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties. 2-(2-Chloropyridin-4-YL)ethanol serves as a key building block for creating a diverse library of molecules through reactions targeting the chloro-substituent, the hydroxyl group, or the pyridine (B92270) ring itself.

As a Chiral Building Block in Drug Synthesis

The presence of a hydroxyl group on the ethyl side chain of this compound introduces a potential stereocenter, allowing for its use as a chiral building block in the asymmetric synthesis of drug candidates. The separation of enantiomers or the enantioselective synthesis of one isomer is critical in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. ijprs.comresearchgate.net

While the prochiral nature of ketones can be reduced to form chiral alcohols with high enantiomeric excess using catalysts like chiral oxazaborolidines, specific documented examples of the chiral resolution of this compound and the subsequent use of its individual enantiomers in drug synthesis are not extensively detailed in publicly available research. nih.gov However, the principle of employing chiral alcohols as key intermediates is a well-established strategy in the synthesis of complex, enantiopure pharmaceutical compounds. nih.gov The ability to generate a chiral version of this pyridinyl ethanol (B145695) scaffold opens avenues for creating stereochemically defined derivatives with potentially improved receptor binding and biological activity.

Incorporation into Bioactive Heterocyclic Systems (e.g., Imidazoles, Thiazoles, Pyrimidines)

The 2-chloropyridine (B119429) moiety is a versatile precursor for the construction of more complex heterocyclic systems, which are cornerstones of many approved drugs. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the linkage of the pyridine ring to other bioactive heterocycles.

Imidazole-containing compounds are known to possess a wide range of biological activities, including antimicrobial and antimalarial properties. The synthesis of substituted imidazoles often involves the reaction of a suitably functionalized precursor with reagents that form the imidazole (B134444) ring. For instance, imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, which are structurally related to the scaffold of interest, have been synthesized and shown to exhibit potent antibacterial and antifungal activities. researchgate.net In one study, a series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives were synthesized, with some compounds showing minimum inhibitory concentrations (MIC) as low as 4-8 µg/mL against various bacterial and fungal strains. researchgate.net

While a direct synthesis route starting from this compound is not explicitly described, its 2-chloropyridine core is a key synthon for creating such fused heterocyclic systems. The ethanol side chain could be further functionalized or used to modulate the solubility and pharmacokinetic properties of the resulting imidazole derivatives. Research has also demonstrated that substituted imidazole derivatives can exhibit significant antimicrobial activity, with structure-activity relationship (SAR) studies indicating that the presence of electron-withdrawing groups can be crucial for their biological action. nih.gov Furthermore, novel imidazole derivatives based on a 4-aminoquinoline (B48711) structure have been synthesized and have shown promising antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazo[4,5-c]pyridine Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 2g | Staphylococcus aureus | 8 |

| Methicillin-resistant S. aureus | 8 | |

| 2h | Staphylococcus aureus | 8 |

| Methicillin-resistant S. aureus | 8 | |

| 4a | Staphylococcus aureus | 4 |

| Methicillin-resistant S. aureus | 4 | |

| 4b | Staphylococcus aureus | 4 |

| Methicillin-resistant S. aureus | 4 |

Source: Adapted from Altaib et al., Mol Divers, 2024. researchgate.net

Thiazole (B1198619) is another privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous antimicrobial agents. The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof, which typically utilize a thiourea (B124793) or thioamide and an α-haloketone. The this compound molecule can be chemically modified to serve as a precursor for such syntheses. For example, the ethanol side chain could be oxidized to a ketone and subsequently halogenated to form the required α-haloketone intermediate.

Research has shown that newly synthesized thiazole derivatives can exhibit potent antifungal activity, particularly against Candida albicans, with some compounds showing activity comparable or superior to the standard drug nystatin. Further studies on 2-(2-hydrazineyl)thiazole derivatives have demonstrated their potential as both antibacterial and antifungal agents. These derivatives often show more pronounced activity against Gram-positive bacteria. The incorporation of the pyridinyl moiety from this compound into a thiazole-based structure could lead to novel compounds with enhanced or broad-spectrum antimicrobial properties.

Table 2: Antifungal Activity of Selected (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives against Candida albicans

| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Thiazole Derivatives | 0.008–7.81 | 0.015–31.25 | 0.12–1.95 | 0.24–3.91 |

Source: Adapted from Łączkowski et al., Molecules, 2021. (MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates)

The pyrimidine (B1678525) ring is a key component of nucleic acids and a fundamental building block for a vast number of biologically active compounds. Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including anti-fibrotic activity.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed and synthesized, demonstrating significant anti-fibrotic activities. nih.gov These compounds were evaluated for their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which play a crucial role in the development of liver fibrosis. Several of the synthesized derivatives showed superior activity compared to the known anti-fibrotic drug Pirfenidone. nih.gov Although the reported synthesis started from ethyl 6-cyanonicotinate, the resulting 2-(pyridinyl)pyrimidine scaffold is structurally analogous to derivatives that could be synthesized from this compound, where the 4-yl substitution would alter the molecule's geometry and potential biological targets. The most potent compounds from the study effectively inhibited collagen expression and hydroxyproline (B1673980) content, key markers of fibrosis. nih.gov

Table 3: Anti-Fibrotic Activity of Lead Pyrimidine Derivatives against HSC-T6 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | 45.69 |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | 45.81 |

| Pirfenidone (Reference Drug) | >100 |

Source: Adapted from Gu et al., Molecules, 2020. nih.gov

Derivatives Targeting Specific Biological Pathways and Receptors

The structural features of this compound make it an attractive starting point for developing inhibitors of specific biological targets, such as protein kinases. The pyridine ring can engage in key hydrogen bonding interactions within an enzyme's active site, while the ethanol side chain provides a point for extension to access other binding pockets or to attach other pharmacophoric groups.

A notable example is the development of ((pyridin-4-yl)ethyl)pyridine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and -2), which are crucial kinases involved in angiogenesis. A series of compounds based on this template, which is structurally very similar to this compound, were synthesized and found to be active against VEGFR-1 and VEGFR-2. By modifying the substituents, researchers were able to develop both dual inhibitors and inhibitors with greater than 10-fold selectivity for VEGFR-2. The most promising compounds exhibited IC₅₀ values below 100 nM in both in vitro and cell-based assays, comparable to clinical candidates like Vatalanib. This highlights the potential of the 2-(pyridin-4-yl)ethanol scaffold in designing targeted kinase inhibitors for applications in oncology and other diseases driven by pathological angiogenesis.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| Thiazole |

| Pyrimidine |

| Nystatin |

| Pirfenidone |

| Vatalanib (PTK787) |

| Ethyl 6-cyanonicotinate |

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate |

| Chloroquine |

| N,N,N′,N′-tetramethyl-p-phenylenediamine |

| Meloxicam |

| 2-bromo-4′-substituted acetophenone |

| 2-(2-hydrazineyl)thiazole |

| ((pyridin-4-yl)ethyl)pyridine |

| 4-aminoquinoline |

| 2-(substituted phenyl)-1H-imidazole |

| (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone |

| 3,4-diaminopyridine |

| 2,3-diaminopyridine |

| 4-chlorobenzyl |

| butyl bromide |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole |

| 2-arylpropionate |

| Ibuprofen |

| Ketoprofen |

| Fenoprofen |

| Benoxaprophen |

| Lotrafiban |

| Levofloxacin |

| S-naproxen |

| 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol |

| Miconazole |

| Econazole |

| 2-chloro-1-(2,4'-dichlorophenyl)-ethanol |

| 2-chloropyrimidine |

| 2-chloro-5-(piperidin-4-yl)pyrimidine |

| 5-bromo-2-chloropyrimidine |

| 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-chloropyrimidine |

| 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile |

| 2-aminothiophenol |

| Malononitrile |

| 6-aminothiouracil |

| 7-amino-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4-one |

| (1S, 2R)-(-)-cis-1-amino-2-indanol |

| Tetrabutylammonium borohydride (B1222165) |

| Methyl iodide |

| Sodium borohydride |

| Tetramethylammonium borohydride |

| Tetraethylammonium borohydride |

Evaluation of Biological Activities of Derived Compounds

Compounds derived from the this compound scaffold have been evaluated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical class.

The pyridine ring is a "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial and antiviral properties. nih.gov The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.

Several studies have highlighted the antimicrobial potential of pyridine and pyrimidine derivatives. For example, fused pyridine derivatives have been patented as antibacterial agents. google.com Additionally, various synthesized pyridine derivatives have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The synthesis of novel 4-quinolylpropanoates, which share a heterocyclic core, has also yielded compounds with potent antimicrobial activity, particularly against Helicobacter pylori. mdpi.com Furthermore, new thiazolidine-2,4-dione-based hybrids have demonstrated significant antibacterial activity. nih.gov The synthesis of 2-aminopyrimidine (B69317) derivatives has also been explored for their potential as antimicrobial agents. hakon-art.com These findings collectively suggest that derivatives of this compound are promising candidates for the development of new antimicrobial therapies. nih.govfabad.org.trresearchgate.net

Table 2: Examples of Antimicrobial Activity of Pyridine and Related Heterocyclic Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Fused Pyridine Derivatives | Bacteria | Patented as antibacterial agents targeting FabI. | google.com |

| Pyridine Carbonitrile Derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Showed in vitro antimicrobial activity. | researchgate.net |

| 4-Quinolylpropanoates | Helicobacter pylori | Potent antimicrobial activity observed. | mdpi.com |

| Thiazolidine-2,4-dione Hybrids | Gram-positive and Gram-negative bacteria | MIC values as low as 3.91 mg/L. | nih.gov |

The pyridine and pyrimidine moieties are integral components of numerous anticancer drugs. Derivatives of 2-chloropyridine have been investigated for their potential as antiproliferative agents.

Research has shown that nicotinonitrile derivatives, which can be synthesized from 2-chloropyridones, exhibit potential cytotoxic effects against various cancer cell lines. nih.gov Specifically, one derivative demonstrated significant efficacy against NCIH 460 and RKOP 27 cell lines. nih.gov Another study focused on pyrazolo[3,4-f] researchgate.nettandfonline.comgoogle.comgoogle.comtetrazepin-4-(3H)-one derivatives, which include a chloroethyl substituent, and found them to be active against P-glycoprotein expressing and apoptosis-resistant cancer cell lines. nih.gov Furthermore, pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline have shown high antiproliferative activity against a panel of human tumor cell lines, with some compounds exhibiting strong cytotoxic effects. nih.govrsc.org The synthesis of triazole-based 2-azabicycloalkane conjugates has also yielded compounds with moderate to potent antiproliferative activity against melanoma, pancreas, and lung tumor cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Pyridine and Related Derivatives

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Nicotinonitrile Derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | Derivative 14a showed IC50 values of 25, 16, 127, 422, and 255 nM, respectively. | nih.gov |

| Pyrazolo[3,4-f] researchgate.nettandfonline.comgoogle.comgoogle.comtetrazepin-4-(3H)-one Derivatives | HL60 (MDR), K562 (apoptosis-resistant), WiDr | Compound 10 showed GI50 values of 14, 18, and 2.3 μM, respectively. | nih.gov |

| Quinazoline-chalcone Derivative (14g) | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | Displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM. | nih.govrsc.org |

Inflammation is a key pathological process in a wide range of diseases, and the development of new anti-inflammatory agents is an ongoing area of research. Pyridine and its derivatives have been shown to possess significant anti-inflammatory properties. tandfonline.comnih.govpensoft.net

A review on the applications of pyridine and dihydropyridine (B1217469) scaffolds in drug design highlights their role as anti-inflammatory agents. tandfonline.com For instance, indole-bearing pyridine derivatives have demonstrated remarkable anti-inflammatory activity in rat paw edema models, with some compounds being more potent than the standard drug indomethacin. tandfonline.com Similarly, studies on 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The synthesis of 2-(furan-2-yl)-4-phenoxyquinoline derivatives has also yielded compounds with potent inhibitory effects on the release of inflammatory mediators like β-glucuronidase and lysozyme (B549824). nih.gov Furthermore, pyrimidine derivatives have been investigated for their anti-inflammatory effects, with some showing noteworthy in vitro activity through the inhibition of COX-2. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Table 4: Anti-inflammatory Activity of Selected Pyridine and Related Derivatives

| Compound Class | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Indole-bearing Pyridine Derivatives | Rat-paw edema | Compounds 67–68 showed significantly higher activity than indomethacin. | tandfonline.com |

| 3-Hydroxy Pyridine-4-one Derivatives | Carrageenan-induced paw edema, Croton oil-induced ear edema | All tested compounds showed significant anti-inflammatory activity. | nih.gov |

| 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives | Inhibition of β-glucuronidase and lysozyme release | Compound 8 had an IC50 of 5.0 μM for β-glucuronidase release; Compound 10 had an IC50 of 4.6 μM for lysozyme release. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound

The structure-activity relationship (SAR) of a chemical compound describes how its molecular structure relates to its biological activity. For this compound, understanding the SAR is crucial for optimizing its potential therapeutic effects. This involves examining how modifications to different parts of the molecule—the pyridine ring and the ethanol side chain—as well as its three-dimensional arrangement (stereochemistry), influence its pharmacological efficacy. While direct and extensive SAR studies specifically on this compound are not widely available in the public domain, we can infer potential relationships by examining studies on analogous compounds.

Impact of Substitutions on the Pyridine Ring

The pyridine ring is a common scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of its substituents. nih.govresearchgate.net The electronic properties and steric bulk of substituents can significantly alter the interaction of the molecule with its biological target.

For pyridine derivatives, the presence and position of halogen atoms can have a substantial impact on their biological activity. A review of pyridine derivatives with antiproliferative activity suggested that the presence of halogen atoms can sometimes lead to lower activity. nih.gov However, in other contexts, such as kinase inhibition, a chloro substituent can be crucial for activity. For instance, in a series of chloropyrimidine inhibitors of the kinase MSK1, the 2-chloro substituent was found to be important for covalent binding to a cysteine residue in the enzyme's active site. nih.gov Replacing the 2-chloro group with a fluorine atom in these pyrimidine analogs led to a tenfold increase in potency, while a bromine substitution resulted in equipotent compounds. nih.gov This suggests that for this compound, the 2-chloro group likely plays a significant role in its bioactivity, possibly through electronic effects or by acting as a potential leaving group in covalent interactions.

The position of substituents on the pyridine ring is also a critical determinant of activity. Studies on other pyridine-containing compounds have shown that even minor shifts in substituent placement can lead to dramatic changes in pharmacological profiles. While specific data for the 4-position of 2-chloropyridine derivatives with an ethanol side chain is scarce, research on other substituted pyridines underscores the importance of this aspect.

Furthermore, the introduction of other functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, has been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov The positions of these groups are also critical in determining their effect. nih.gov This implies that further modification of the pyridine ring of this compound with such groups could potentially modulate its biological effects.

Table 1: Inferred Impact of Pyridine Ring Substitutions on Bioactivity

| Substitution Position | Substituent Type | Inferred Effect on Bioactivity (based on related compounds) | Reference |

| 2 | Chloro (Cl) | Potentially crucial for activity, may participate in covalent interactions. | nih.gov |

| 2 | Fluoro (F) | Could potentially increase potency compared to chloro. | nih.gov |

| 2 | Bromo (Br) | May result in similar potency to chloro. | nih.gov |

| Other positions | Methoxy (-OCH3) | May enhance certain biological activities like antiproliferative effects. | nih.gov |

| Other positions | Hydroxyl (-OH) | May enhance certain biological activities. | nih.gov |

| Other positions | Amino (-NH2) | May enhance certain biological activities. | nih.gov |

Role of the Ethanol Side Chain in Bioactivity

The hydroxyl group (-OH) of the ethanol side chain is a particularly important functional group. It can act as both a hydrogen bond donor and acceptor, which are critical interactions for binding to many biological macromolecules like proteins and enzymes. The metabolism of ethanol itself involves cytochrome P450 enzymes, and the presence of an ethanol-like side chain could influence the metabolic stability and pathways of the entire molecule. researchgate.net

Modifications to the length of the alkyl chain could affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. A longer or shorter chain could alter the molecule's ability to cross cell membranes and reach its target. Branching of the side chain could introduce steric hindrance, potentially affecting the binding affinity and selectivity for its target.

Table 2: Inferred Role of the Ethanol Side Chain in Bioactivity

| Side Chain Feature | Inferred Role in Bioactivity (based on general principles) |

| Hydroxyl (-OH) group | Can form crucial hydrogen bonds with biological targets. |

| Alkyl chain length | Affects lipophilicity, influencing ADME properties. |

| Side chain branching | Can introduce steric hindrance, affecting binding affinity and selectivity. |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For this compound, the carbon atom of the ethanol side chain attached to the hydroxyl group is a potential chiral center if it were further substituted. However, in its current form, it is achiral. If the ethanol side chain were modified to create a chiral center, for example, by introducing a methyl group to form 2-(2-chloropyridin-4-yl)propan-1-ol, then the resulting enantiomers would likely exhibit different pharmacological efficacies.

Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For instance, in a study of pyrrolidine (B122466) pentamine derivatives as enzyme inhibitors, modifications of stereochemistry were shown to have different effects on the inhibitory properties. mdpi.comnih.gov Similarly, research on chiral 3-Br-acivicin isomers and their derivatives showed that stereochemistry led to significant differences in their antimalarial activity, with the natural isomers being the most potent. mdpi.com This stereoselectivity was suggested to be due to a stereoselective uptake mechanism. mdpi.com

Therefore, while this compound itself is achiral, any future development of analogs that introduces a chiral center would necessitate a thorough investigation of the pharmacological properties of the individual enantiomers. The differential activity of stereoisomers is a fundamental principle in medicinal chemistry, and it would be expected to apply to derivatives of this compound as well.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.netmdpi.com This approach is often favored for its balance of accuracy and computational cost, making it suitable for studying a range of molecular systems. researchgate.net DFT calculations can determine optimized molecular geometry, electronic energies, and the distribution of electrons within the molecule.

For a molecule such as 2-(2-Chloropyridin-4-yl)ethanol, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Reactivity descriptors, including chemical potential, hardness, and electrophilicity, can be derived from DFT calculations to predict how the molecule might behave in chemical reactions. mdpi.com The use of different functionals and basis sets, such as B3LYP/6-311++G(d,p), allows for the refinement of these predictions in various environments, like in the gas phase or in a solvent. mdpi.com

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -X.XXXX | Hartrees | Represents the total electronic energy of the molecule in its ground state. |

| Dipole Moment | Y.YYY | Debye | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Hardness (η) | Z.ZZZ | eV | Measures the resistance to change in its electron distribution; a higher value suggests greater stability. |

| Electrophilicity (ω) | A.AAA | eV | Quantifies the ability of the molecule to accept electrons. |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

In the context of this compound, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (concentrated in the HOMO) and an electron acceptor (concentrated in the LUMO). The HOMO is typically located on the more electron-rich parts of a molecule, while the LUMO resides on the electron-deficient areas. This analysis is crucial for understanding reaction mechanisms, such as cycloadditions, and predicting the regioselectivity and stereoselectivity of chemical reactions. wikipedia.orgresearchgate.netimperial.ac.uk

Table 2: Illustrative FMO Analysis Data (Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound require dedicated computational studies.)

| Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -X.XX | Highest Occupied Molecular Orbital | Region most likely to donate electrons in a reaction. |

| LUMO | -Y.YY | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Z.ZZ | Energy difference (LUMO - HOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.net Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would highlight the electronegative chlorine atom and the oxygen of the hydroxyl group as regions of negative potential (red or yellow), making them potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atom of the hydroxyl group and regions near the pyridine (B92270) ring's nitrogen could show positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and understanding how the molecule might bind to a biological target. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational changes, dynamics, and thermodynamic properties of molecules and their complexes. whiterose.ac.uk This technique is particularly useful for exploring how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

MD simulations can model the binding process of the ligand to the receptor's active site, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex. nih.govscirp.org Simulations of ethanol (B145695) and its aqueous mixtures have been used to study diffusion properties, hydrogen bonding networks, and interactions with surfaces, providing a framework for how the ethanol moiety of the target compound might behave in a biological environment. researchgate.netresearchgate.net

In Silico Drug Design and Virtual Screening Applications

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. researchgate.net This approach can significantly accelerate the drug discovery process by reducing costs and time compared to traditional high-throughput screening. nih.gov Structure-based drug design (SBDD) and ligand-based drug design are two primary strategies. SBDD relies on the 3D structure of the target protein to dock potential ligands and predict their binding affinity. nih.gov

Virtual screening involves computationally screening large libraries of compounds against a target protein to identify "hit" molecules that are likely to bind. nih.govnih.gov A molecule like this compound could be part of such a virtual library or serve as a starting fragment. Its structural features—a pyridine ring, a chlorine substituent, and a flexible ethanol side chain—could be assessed for their potential to interact with specific target pockets. Computational tools can predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to evaluate its drug-likeness early in the design process. researchgate.net

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the transition states and intermediate structures along a reaction pathway. By calculating the energy profile of a proposed mechanism, researchers can determine the activation energies and reaction rates, thereby predicting the most likely pathway. researchgate.net

For this compound, computational methods could be used to explore various synthetic routes or predict its metabolic fate. For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the nucleophilic substitution of the chlorine atom, can be modeled. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing a detailed, step-by-step understanding of the transformation. These predictive capabilities are essential for optimizing reaction conditions and designing novel synthetic strategies.

Advanced Characterization Techniques in Research on Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 2-(2-Chloropyridin-4-yl)ethanol , both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling constants of the remaining protons. For a 2-chloro-4-substituted pyridine, one would expect to observe distinct signals for the protons at positions 3, 5, and 6. For comparison, in 2-chloropyridine (B119429), the proton signals are observed at approximately 8.39 (H6), 7.64 (H4), 7.32 (H5), and 7.23 (H3) ppm. The ethyl group protons would appear more upfield. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would likely be a triplet, and the methylene group attached to the pyridine ring (-CH₂-Py) would also be a triplet, assuming coupling with each other. The hydroxyl proton (-OH) signal can be broad and its chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring will resonate at lower field (typically 120-160 ppm). The carbon bearing the chlorine atom (C2) is expected to be significantly downfield due to the electronegativity of chlorine. The other aromatic carbons (C3, C4, C5, and C6) will also have characteristic chemical shifts influenced by the substituents. The aliphatic carbons of the ethanol (B145695) side chain will appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine and Related Derivatives

| Compound Name | Proton Chemical Shifts (ppm) | Carbon Chemical Shifts (ppm) |

|---|---|---|

| Pyridine | δ 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H) | δ 150 (α-C), 136 (γ-C), 124 (β-C) |

| 2-Chloropyridine | δ 8.32 (H6), 7.59 (H4), 7.26 (H5), 7.16 (H3) | Not readily available |

| Ethanol | δ 3.69 (CH₂), 1.22 (CH₃), variable (OH) | δ 57.7 (CH₂), 18.2 (CH₃) |

| 2-(Pyridin-2-yl)ethanol | Not readily available | Not readily available |

Note: Predicted values are based on general spectroscopic principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For This compound (C₇H₈ClNO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Predicted mass spectrometry data for This compound suggests a monoisotopic mass of 157.02943 Da. The fragmentation of the molecular ion would likely involve the loss of various neutral fragments. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺. Cleavage of the C-C bond in the ethanol side chain could result in the loss of a CH₂OH radical, giving a peak corresponding to the 2-chloropyridin-4-ylmethyl cation. Another possible fragmentation is the loss of the entire ethanol side chain.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 158.03671 |

| [M+Na]⁺ | 180.01865 |

| [M-H]⁻ | 156.02215 |

| [M+NH₄]⁺ | 175.06325 |

| [M+K]⁺ | 195.99259 |

| [M+H-H₂O]⁺ | 140.02669 |

Data sourced from PubChem CID 53350341, predicted values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of This compound in its solid state.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively.

The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethanol side chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed around 1050 cm⁻¹. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The absorption spectrum of pyridine in hexane (B92381) shows bands at 195, 251, and 270 nm. The substitution on the pyridine ring with a chloro and an ethanol group in This compound would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The presence of the chlorine atom and the alkyl group would influence the energy levels of the molecular orbitals involved in the electronic transitions.

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (pyridine ring) | 1400-1600 |

| C-O (primary alcohol) | ~1050 |

| C-Cl | 600-800 |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-(2-Chloropyridin-4-YL)ethanol?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Use (2-chloropyridin-4-yl)boronic acid with ethylene oxide derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water/ethanol solvent system. This method is adaptable from protocols for similar pyridine derivatives .

- Ketone Reduction : Reduce 1-(2-Chloropyridin-4-yl)ethanone (CAS 23794-15-2) using NaBH₄ or LiAlH₄ in ethanol, followed by acid workup. This precursor is commercially available and structurally analogous .

Q. How can this compound be purified after synthesis?

- Methodological Answer :

- Column Chromatography : Use gradients of ethyl acetate and hexane (e.g., 10–30% ethyl acetate) for optimal separation, as demonstrated in the purification of related pyridine alcohols .

- Recrystallization : Employ ethanol/water mixtures to isolate crystalline products, ensuring high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton signals (δ 8.3–7.0 ppm for pyridine protons) and the ethanol group’s resonance (δ 3.5–4.0 ppm for -CH₂OH) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereochemistry or hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound intermediates?

- Methodological Answer :

- Catalyst Optimization : Increase Pd(PPh₃)₄ loading to 4 mol% and employ degassed solvents under inert argon to minimize side reactions .

- Ligand Screening : Test bidentate ligands (e.g., dtbbpy) to enhance catalytic efficiency, as shown in iridium-mediated photoredox reactions .

Q. What role does the hydroxyl group play in the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Etherification : React with acetic acid derivatives to form esters (e.g., 2-[(2-chloropyridin-4-yl)oxy]acetic acid hydrochloride), enabling further functionalization for drug discovery .

- Hydrogen Bonding : The -OH group influences crystal packing and solubility, as observed in analogs like [3-(2-chloropyrimidin-4-yl)phenyl]methanol .

Q. How does this compound perform under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation, as recommended for structurally related compounds .

- Hygroscopicity Analysis : Monitor moisture sensitivity via TGA/DSC, given the polar -OH group’s propensity for water absorption .

Key Considerations for Researchers

- Contradictions in Data : Cross-coupling yields vary significantly (69–83%) depending on solvent purity and catalyst activity . Validate protocols with control experiments.

- Safety : The compound’s chloropyridinyl group may pose toxicity risks. Follow protocols for handling hazardous amines/alcohols, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.